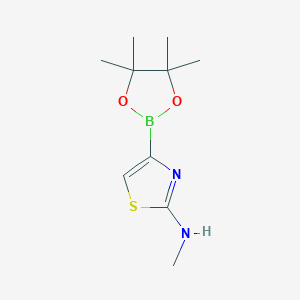

2-(Methylamino)thiazole-4-boronic acid pinacol ester

Description

2-(Methylamino)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its versatility and reactivity. Boronic esters are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry.

Properties

IUPAC Name |

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2S/c1-9(2)10(3,4)15-11(14-9)7-6-16-8(12-5)13-7/h6H,1-5H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGNKBLFWMPQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Methylamino)thiazole with a boronic acid derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for boronic esters, including this compound, often involve large-scale batch reactions. These methods are optimized for high yield and purity, utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester to boranes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester yields boronic acids, while reduction produces boranes. Substitution reactions result in the formation of various substituted thiazole derivatives .

Scientific Research Applications

2-(Methylamino)thiazole-4-boronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)thiazole-4-boronic acid pinacol ester involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug development. The compound’s reactivity is influenced by the electronic properties of the thiazole ring and the boronic ester group .

Comparison with Similar Compounds

Similar Compounds

4-Aminophenylboronic acid pinacol ester: Similar in structure but with an amino group instead of a methylamino group.

4-(Diphenylamino)phenylboronic acid pinacol ester: Contains a diphenylamino group, making it more sterically hindered.

Uniqueness

2-(Methylamino)thiazole-4-boronic acid pinacol ester is unique due to the presence of the thiazole ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly useful in specific synthetic applications and research studies .

Biological Activity

2-(Methylamino)thiazole-4-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 254.29 g/mol. The presence of the boronic ester group is crucial for its biological interactions, particularly in forming reversible covalent bonds with diols and other nucleophiles.

The mechanism of action involves the interaction of the boronic ester group with various molecular targets, allowing it to modulate biological pathways effectively. This compound can inhibit specific enzymes and receptors, which may lead to therapeutic effects against various diseases, including cancer and infections.

Key Mechanisms:

- Enzyme Inhibition: The compound can bind to active sites on enzymes, altering their activity.

- Reversible Binding: The boronic ester group allows for reversible covalent interactions, enhancing its utility in biochemical assays.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although specific data on MIC (Minimum Inhibitory Concentration) values is still emerging.

- Anticancer Potential: The compound has been investigated for its effects on cancer cell lines, showing promise as an anticancer agent by inhibiting cellular proliferation and inducing apoptosis in certain types of cancer cells .

- Biochemical Probes: Its ability to interact with biological molecules makes it a valuable tool in drug development and biochemical research.

Research Applications

This compound serves multiple roles in scientific research:

- Synthesis Building Block: It is utilized in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling, which is essential for developing new pharmaceuticals.

- Therapeutic Development: Ongoing research aims to explore its potential as a therapeutic agent targeting specific diseases, particularly those involving enzyme dysregulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other boronic esters:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminophenylboronic acid pinacol ester | Amino group instead of methylamino | Anticancer activity reported |

| 4-(Diphenylamino)phenylboronic acid pinacol ester | Sterically hindered | Higher selectivity in binding |

| 2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester | Similar thiazole structure | Enhanced stability in reactions |

The presence of the thiazole ring in this compound imparts distinct electronic properties that enhance its reactivity compared to other boronic esters, making it particularly useful in synthetic applications and research studies .

Case Studies

Recent studies have highlighted the effectiveness of thiazole derivatives, including this compound:

- Antimalarial Activity: A series of thiazole analogs were tested against Plasmodium falciparum, showing that modifications to the thiazole ring significantly influenced their potency against malaria parasites .

- Pin1 Inhibition: Thiazole derivatives have been designed as inhibitors for Pin1, a promising target in cancer therapy. Some derivatives showed low micromolar IC50 values, indicating strong inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.